Ethyl 6-(aminomethyl)nicotinate hydrochloride
Overview
Description
Ethyl 6-(aminomethyl)nicotinate hydrochloride is a chemical compound with the CAS Number: 1189434-55-6. It has a molecular weight of 216.67 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H13ClN2O2 . The InChI code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . The compound is sealed and stored in a dry room at normal temperature .Scientific Research Applications
Chemical Structure and Crystallography
Research into the chemical structure and crystallography of compounds similar to ethyl 6-(aminomethyl)nicotinate hydrochloride has highlighted the detailed molecular conformations and bond lengths of related compounds. These studies have revealed significant insights into how slight variations in molecular structure can result in markedly different crystal structures, showcasing the importance of polarized electronic structures in determining physical properties. Such knowledge is crucial for understanding the fundamental aspects of chemical behavior and for the design of new materials with desired properties (Cobo et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, derivatives of ethyl nicotinate, including those structurally related to this compound, have been utilized as key components in developing sensitive and specific assays. For instance, ethyl glucuronide, a marker of alcohol consumption, has been quantitatively determined in human serum through methodologies involving capillary electrophoresis, showcasing the compound's utility in clinical and forensic toxicology (Nováková & Kr̆ivánková, 2008).
Vasodilation and Pharmacological Effects
The synthesis of various esters of nicotinic acid, including those related to this compound, has led to the discovery of compounds with significant vasodilatory properties. This research contributes to pharmacology by identifying new potential therapies for cardiovascular diseases. The in vitro investigation of these compounds on vascular thoracic aorta smooth muscle has revealed their considerable vasodilatory effects, indicating their potential as therapeutic agents (Girgis, Kalmouch, & Ellithey, 2006).
Novel Synthesis Methods
Innovative methods for synthesizing nicotinates, including this compound, have been developed to improve efficiency, yield, and cost-effectiveness. These methods leverage indigenous raw materials and offer high purity products, which are essential for pharmaceutical applications. Such advancements in synthetic chemistry enable the production of valuable compounds for various research and therapeutic purposes (Ungureanu & Danila, 2001).
Retinoprotective Effects
Research into the retinoprotective effects of compounds structurally related to this compound has identified potential agents that improve retinal microcirculation and resistance to ischemia. Studies on rat models of retinal ischemia–reperfusion have shown that these compounds can prevent ischemic injuries and improve retinal function, highlighting their potential as treatments for retinal diseases (Peresypkina et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJACJEKUVRQBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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